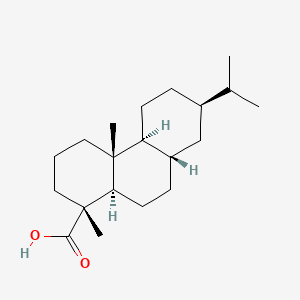
2-Amino-3-hydroxy-3-(pyridin-4-yl)propanoic acid hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-3-hydroxy-3-(pyridin-4-yl)propanoic acid hydrochloride is a chiral β-hydroxy-α-amino acid
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-hydroxy-3-(pyridin-4-yl)propanoic acid hydrochloride can be achieved using recombinant d-threonine aldolase enzymes. These enzymes catalyze the aldol addition of glycine and pyridine 4-carboxaldehyde to form the β-hydroxy-α-amino acid. The reaction conditions are optimized to ensure high yield and purity, with the product crystallizing directly from the reaction mixture .
Industrial Production Methods
Efficient recombinant E. coli fermentation processes have been developed for producing the necessary enzymes. The stability of these enzymes is significantly improved by the addition of divalent cations. This method is environmentally friendly and allows for the large-scale production of the compound .
Analyse Des Réactions Chimiques
Types of Reactions
2-Amino-3-hydroxy-3-(pyridin-4-yl)propanoic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be used to introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to reduce specific functional groups within the molecule.
Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome but typically involve controlled temperatures and pH levels .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .
Applications De Recherche Scientifique
2-Amino-3-hydroxy-3-(pyridin-4-yl)propanoic acid hydrochloride has several scientific research applications:
Chemistry: It serves as a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs).
Biology: The compound’s chiral nature makes it useful in studying enzyme-substrate interactions and protein folding.
Medicine: It is being explored as a potential drug candidate due to its unique structural properties.
Mécanisme D'action
The mechanism by which 2-Amino-3-hydroxy-3-(pyridin-4-yl)propanoic acid hydrochloride exerts its effects involves its interaction with specific molecular targets. These interactions can influence various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved are still under investigation, but they likely include enzymes and receptors related to its structural features .
Comparaison Avec Des Composés Similaires
Similar Compounds
(S)-2-Amino-3-(pyridin-4-yl)propanoic acid dihydrochloride: A similar compound with slight variations in its chemical structure.
3-(pyridin-2-ylamino)propanoic acid: Another related compound used in the synthesis of pharmaceutical derivatives.
Uniqueness
Its ability to form stable crystals directly from the reaction mixture also sets it apart from similar compounds .
Propriétés
Formule moléculaire |
C8H11ClN2O3 |
|---|---|
Poids moléculaire |
218.64 g/mol |
Nom IUPAC |
2-amino-3-hydroxy-3-pyridin-4-ylpropanoic acid;hydrochloride |
InChI |
InChI=1S/C8H10N2O3.ClH/c9-6(8(12)13)7(11)5-1-3-10-4-2-5;/h1-4,6-7,11H,9H2,(H,12,13);1H |
Clé InChI |
ORMPCEOBJKSMHY-UHFFFAOYSA-N |
SMILES canonique |
C1=CN=CC=C1C(C(C(=O)O)N)O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![ethyl N-[2-(4-bromophenoxy)ethyl]-N-methylcarbamate](/img/structure/B12313447.png)
![2-(Trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-7-carboxylic acid](/img/structure/B12313454.png)
![1H-Benz[de]isoquinolin-1-one,2,4,5,6-tetrahydro-2-[(3S)-1-oxido-1-azabicyclo[2.2.2]oct-3-yl]-](/img/structure/B12313455.png)
![6-Chloro-7-methyl-[1,3]dioxolo[4,5-g]quinoline](/img/structure/B12313462.png)
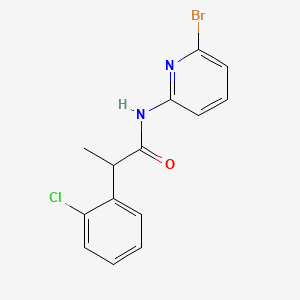
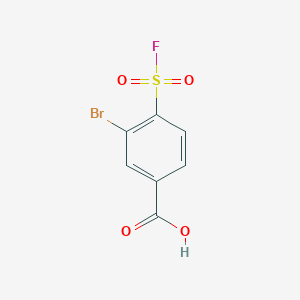
![1-(2-Methoxyphenyl)-5,5a,6,7,8,8a-hexahydro-4H-pyrrolo[3,4-e][1,2,4]triazolo[4,3-a]pyridine hydrochloride](/img/structure/B12313484.png)

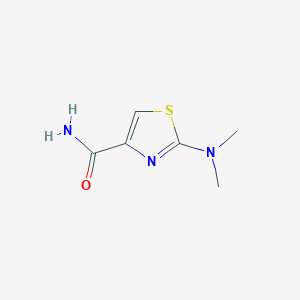
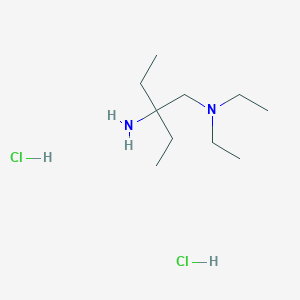
![2-(4-{[(Tert-butoxy)carbonyl]amino}-2-fluorophenyl)acetic acid](/img/structure/B12313514.png)
![(3S)-3-[(2-Amino-3-methylpentanamido)methyl]-5-methylhexanoic acid](/img/structure/B12313517.png)
